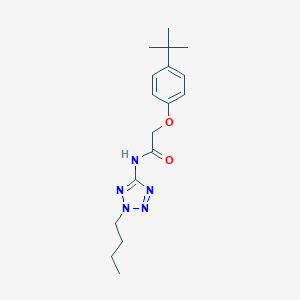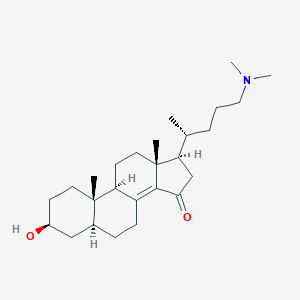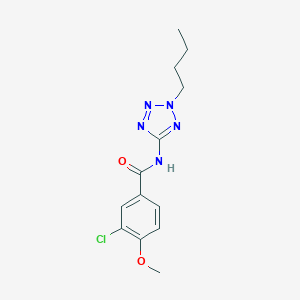![molecular formula C18H27N3O2 B237779 N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B237779.png)
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide, also known as IBP or IBP-4i, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用機序
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide exerts its biological effects through multiple mechanisms. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and histone deacetylases (HDACs). Additionally, N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in antioxidant defense and cellular stress response.
Biochemical and Physiological Effects:
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and reduce angiogenesis in cancer cells. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. In addition, N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide has neuroprotective effects, reducing oxidative stress and neuroinflammation.
実験室実験の利点と制限
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been shown to be effective in inhibiting the growth of various cancer cell lines and reducing inflammation in animal models. However, N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide's limitations include its potential toxicity and lack of specificity for certain targets. Further research is needed to determine the optimal dosage and delivery methods for N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide.
将来の方向性
For N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide research include investigating its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to determine the optimal dosage and delivery methods for N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide. Finally, research is needed to identify the specific targets of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide and its mechanism of action in various diseases.
合成法
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide can be synthesized through a multi-step process involving the reaction of 4-isobutyryl-1-piperazinecarboxylic acid with 2-chloro-N-(4-nitrophenyl)acetamide, followed by reduction and coupling reactions. The purity and yield of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide can be improved through chromatographic techniques such as column chromatography or HPLC.
科学的研究の応用
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide has been studied extensively for its potential therapeutic applications. In cancer research, N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It exerts its anti-cancer effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis.
In addition to cancer, N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide has been investigated for its anti-inflammatory properties. It has been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide's anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines and chemokines.
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide has also been studied for its potential use in neurological disorders such as Alzheimer's disease. It has been shown to improve cognitive function and reduce amyloid-beta accumulation in animal models of Alzheimer's disease. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide's neuroprotective effects are believed to be due to its ability to inhibit the production of reactive oxygen species and reduce neuroinflammation.
特性
製品名 |
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide |
|---|---|
分子式 |
C18H27N3O2 |
分子量 |
317.4 g/mol |
IUPAC名 |
N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]butanamide |
InChI |
InChI=1S/C18H27N3O2/c1-4-7-17(22)19-15-8-5-6-9-16(15)20-10-12-21(13-11-20)18(23)14(2)3/h5-6,8-9,14H,4,7,10-13H2,1-3H3,(H,19,22) |
InChIキー |
KGFIAZUOCXTPNH-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC=C1N2CCN(CC2)C(=O)C(C)C |
正規SMILES |
CCCC(=O)NC1=CC=CC=C1N2CCN(CC2)C(=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B237715.png)
![5-bromo-2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B237720.png)

![N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B237730.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B237736.png)
![N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237741.png)


![N-{3-[(3-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B237757.png)